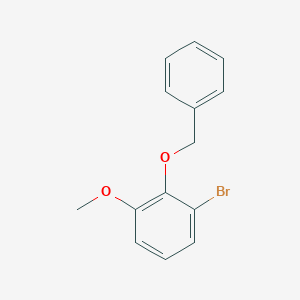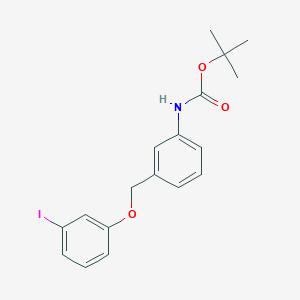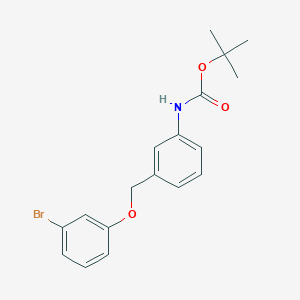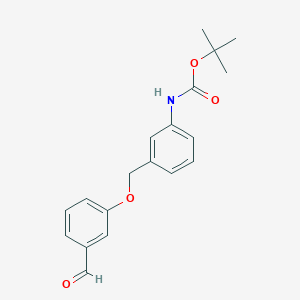
5-Bromo-2-methyl-4-morpholin-4-ylaniline
概要
説明
5-Bromo-2-methyl-4-morpholin-4-ylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a morpholine ring at the 4th position of the aniline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-morpholin-4-ylaniline typically involves the bromination of 2-methyl-4-morpholin-4-ylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient bromination.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-4-morpholin-4-ylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
科学的研究の応用
Chemistry: 5-Bromo-2-methyl-4-morpholin-4-ylaniline is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features may contribute to biological activity, making it a candidate for drug development.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart specific properties to the materials, such as improved stability or reactivity.
作用機序
The mechanism of action of 5-Bromo-2-methyl-4-morpholin-4-ylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can play crucial roles in binding to the target and influencing the compound’s overall activity.
類似化合物との比較
2-Methyl-4-morpholin-4-ylaniline: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methyl-aniline: Lacks the morpholine ring, affecting its solubility and interaction with biological targets.
4-Morpholin-4-ylaniline: Lacks both the bromine atom and the methyl group, leading to different chemical properties.
Uniqueness: 5-Bromo-2-methyl-4-morpholin-4-ylaniline is unique due to the combination of the bromine atom, methyl group, and morpholine ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
5-bromo-2-methyl-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-6-11(9(12)7-10(8)13)14-2-4-15-5-3-14/h6-7H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCOPIUYQFGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














